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Compound of Interest

Compound Name: Rhodium triiodide

Cat. No.: B070022

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Rhodium triiodide (Rhis) has emerged as a potent and versatile catalyst in a variety of
organic transformations, enabling the efficient construction of complex molecular architectures.
Its utility spans from large-scale industrial processes to intricate, stereoselective syntheses of
fine chemicals and pharmaceutical intermediates. This document provides detailed application
notes and experimental protocols for key reactions catalyzed by rhodium triiodide and its in
situ generated active species, with a focus on carbonylation, carboamination, and C-H
activation/intramolecular Heck-type reactions.

Carbonylation Reactions: The Monsanto Acetic Acid
Process

Rhodium triiodide is a cornerstone of the Monsanto process, a landmark in industrial organic
synthesis for the carbonylation of methanol to acetic acid.[1][2] The high efficiency and
selectivity of this process have made it a dominant technology for acetic acid production
worldwide.[2] The active catalytic species, cis-[Rh(CO)zI2], is formed in situ from a rhodium
source, such as rhodium triiodide, and an iodide promoter.[1]

Quantitative Data
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Experimental Protocol: Methanol Carbonylation

(Monsanto Process)

Warning: This reaction involves carbon monoxide, a toxic gas, and should be carried out in a

well-ventilated fume hood with appropriate safety precautions. High-pressure equipment is

required.

o Catalyst Preparation: In a high-pressure reactor, a rhodium source (e.g., RhCl3-3H20 or a

pre-formed rhodium carbonyl complex) and a source of iodide (typically hydroiodic acid or

methyl iodide) are dissolved in a mixture of acetic acid and water.[1]

o Reaction Setup: The reactor is sealed and purged with nitrogen, followed by pressurization

with carbon monoxide.

o Reaction Conditions: The reactor is heated to 150-200 °C, and the pressure is maintained at

30-60 atm with a continuous feed of carbon monoxide.[2] Methanol is continuously fed into

the reactor.

e Work-up and Product Isolation: The product mixture is continuously withdrawn from the

reactor. Acetic acid is separated from the catalyst solution and other components by

distillation. The catalyst solution is recycled back to the reactor.

Catalytic Cycle
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Monsanto Acetic Acid Process Catalytic Cycle

Intramolecular Carboamination of Alkynes

Rhodium triiodide has been shown to be an effective catalyst for the intramolecular
carboamination of alkynes, providing access to valuable polysubstituted indole derivatives. This
reaction proceeds with high efficiency and a broad substrate scope, tolerating a variety of

functional groups.[3]

Quantitative Data
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Experimental Protocol: Synthesis of Polysubstituted

Indoles

Reaction Setup: To an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon),

add the alkyne substrate (1.0 equiv) and rhodium triiodide (0.05 equiv).

Solvent Addition: Add anhydrous toluene via syringe.

Reaction Conditions: Seal the vial and stir the reaction mixture at 120 °C for the specified

time (typically 12-24 hours), or until reaction completion is indicated by TLC or GC-MS

analysis.
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e Work-up and Purification: Cool the reaction mixture to room temperature. Filter the mixture
through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced

pressure. Purify the crude product by flash column chromatography on silica gel to afford the
desired polysubstituted indole.

Proposed Reaction Workflow
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Workflow for Rhis-Catalyzed Carboamination
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C-H Activation /[ Intramolecular Heck-Type Reactions

Rhodium(lll) catalysts, often generated from precursors like rhodium triiodide, are highly
effective in directing C-H activation for subsequent intramolecular transformations, such as
Heck-type cyclizations. Carboxylic acids have been successfully employed as directing groups
in these reactions, enabling the synthesis of complex heterocyclic scaffolds like
dihydrobenzofurans and dihydrobenzopyrans.[4] These reactions often utilize a co-oxidant,
such as copper(ll) acetate, to regenerate the active Rh(lll) catalyst.[4]

Quantitative Data

| Entry | Substrate | Product | Catalyst System | Oxidant | Yield (%) | Reference | |---|---|---]---|---
|---| | 1 | 2-allyloxybenzoic acid | 3-methyl-2,3-dihydrobenzofuran | [RhCpClz]z | Cu(OAc)2 | 83 |
[4]]] 2 | 2-(but-3-en-1-yloxy)benzoic acid | 3,4-dihydro-2H-benzo[b][1][4]oxepine | [RhCpCl2]z |
Cu(OAC)2 | 75 |[4] | | 3 | 2-allyl-2-phenylacetic acid | 4-phenyl-3,4-dihydronaphthalen-1(2H)-one
| [RhCpCl2]2 | Cu(OACc)2 | 65 |[4] | | 4 | 2-(allyloxy)-6-methylbenzoic acid | 3,8-dimethyl-2,3-
dihydrobenzofuran | [RhCpClz]z | Cu(OAc)z2 | 77 |[4] |

Experimental Protocol: Intramolecular Heck-Type
Reaction

e Reaction Setup: In a sealed tube, combine the carboxylic acid substrate (1.0 equiv), the
rhodium catalyst (e.g., [RhCp*Cl2]2, 2.5 mol%), and the oxidant (e.g., Cu(OAc)z, 2.0 equiv).

e Solvent Addition: Add a suitable solvent, such as tert-amyl alcohol.

o Reaction Conditions: Seal the tube and heat the reaction mixture at a specified temperature
(e.g., 100 °C) for a designated time (typically 12-24 hours).

o Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with
a suitable organic solvent (e.g., ethyl acetate) and filter through a plug of silica gel.
Concentrate the filtrate under reduced pressure. Purify the residue by flash column
chromatography to yield the desired cyclized product.

Proposed Catalytic Cycle
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Rh(lll)-Catalyzed Intramolecular Heck-Type Reaction

Conclusion

Rhodium triiodide serves as a robust and versatile catalyst precursor for a range of important
organic transformations. Its application in the industrial-scale Monsanto process highlights its
efficiency and stability. Furthermore, its utility in finer chemical synthesis, such as in
carboamination and C-H activation reactions, demonstrates its capacity for constructing
complex molecular frameworks with high precision. The protocols and data presented herein
provide a foundation for researchers to explore and apply the rich catalytic chemistry of
rhodium triiodide in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Rhodium(lll)-Catalyzed C-H Activation: An Oxidative Intramolecular Heck-Type Reaction
Directed by a Carboxylic Acid - PubMed [pubmed.ncbi.nim.nih.gov]

o 2. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b070022?utm_src=pdf-body-img
https://www.benchchem.com/product/b070022?utm_src=pdf-body
https://www.benchchem.com/product/b070022?utm_src=pdf-body
https://www.benchchem.com/product/b070022?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/27540274/
https://pubmed.ncbi.nlm.nih.gov/27540274/
https://www.researchgate.net/publication/367141663_RhI3-Catalyzed_Carboamination_of_Alkynes_via_C-N_Bond_Activation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

« 3. Rhodium(lll)-Catalyzed C-H Activation: An Oxidative Intramolecular Heck-Type Reaction
Directed by a Carboxylic Acid - PMC [pmc.ncbi.nim.nih.gov]

e 4. Rh(ll)-Catalyzed Intramolecular Hydroarylation, Amidoarylation, and Heck-type Reaction:
Three Distinct Pathways Determined by Amide Directing Group - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Rhodium Triiodide: A Versatile Catalyst in Modern
Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b070022#rhodium-triiodide-as-a-catalyst-in-organic-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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